4-hydroxy-1-methyldecahydro-4-quinolinecarbonitrile
Overview
Description
4-hydroxy-1-methyldecahydro-4-quinolinecarbonitrile (also known as 4-HMC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a cyclic amine and is structurally similar to quinoline, which is a heterocyclic aromatic organic compound. In
Mechanism of Action
The exact mechanism of action of 4-HMC is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their interaction with other molecules. Additionally, it may disrupt bacterial and fungal cell membranes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-HMC has low toxicity and does not cause significant harm to cells or tissues. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-HMC in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. Additionally, its fluorescent properties make it useful for imaging and detection purposes. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-HMC. One area of interest is its potential use as a drug delivery system. Additionally, its antibacterial and antifungal properties make it a promising candidate for the development of new antimicrobial agents. Further studies on its mechanism of action and physiological effects are also needed to fully understand its potential applications.
Scientific Research Applications
4-HMC has been found to have potential applications in various areas of scientific research. It has been studied for its antibacterial and antifungal properties, as well as its potential use as a drug delivery system. Additionally, it has been explored for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-hydroxy-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-7-6-11(14,8-12)9-4-2-3-5-10(9)13/h9-10,14H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDZRQHSHKJYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinoline-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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